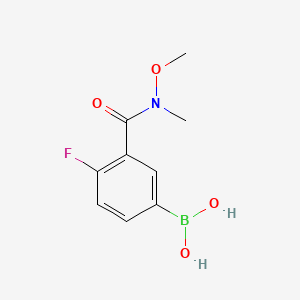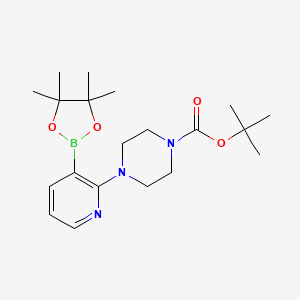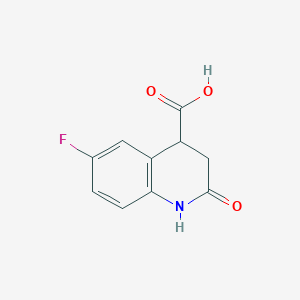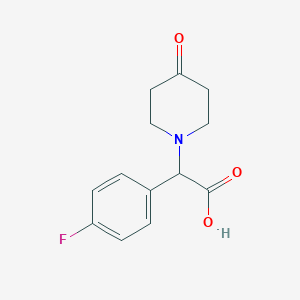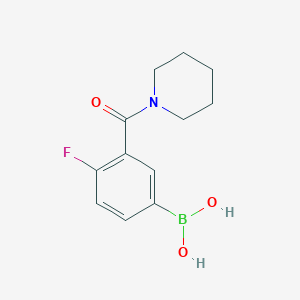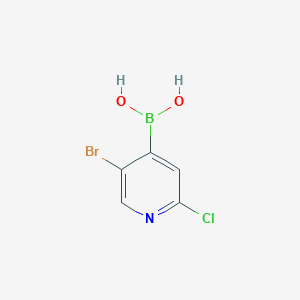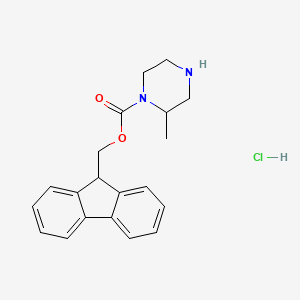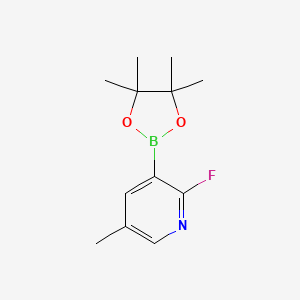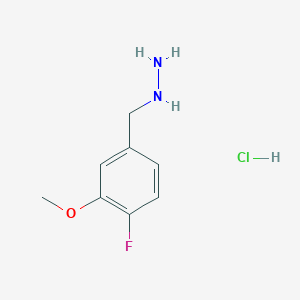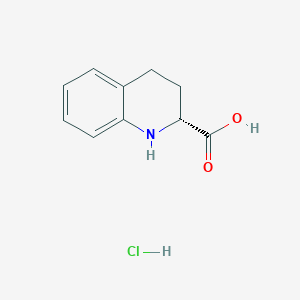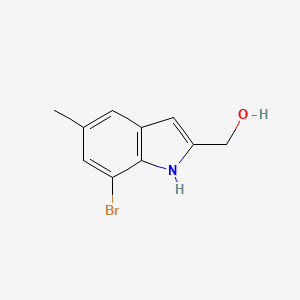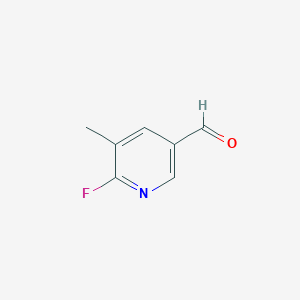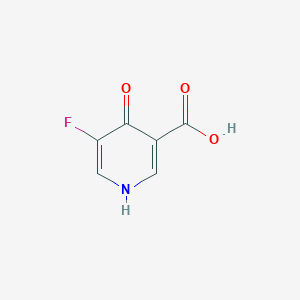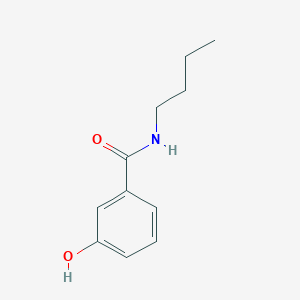
N-butyl-3-hydroxybenzamide
Descripción general
Descripción
N-butyl-3-hydroxybenzamide is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The InChI code for N-butyl-3-hydroxybenzamide is1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
N-butyl-3-hydroxybenzamide has a molecular weight of 193.24 .Aplicaciones Científicas De Investigación
Antioxidant Synthesis
N-butyl-3-hydroxybenzamide derivatives have been synthesized and investigated for their antioxidant activities. In particular, compounds such as sterically hindered phenols including 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide have shown promise in forming hydrogen bonds, suggesting potential as antioxidants (Storozhok et al., 2013).
Catalytic Applications in Oxidation
Chiral N-hydroxybenzamides have been utilized as precursors for N-oxyl radicals in catalytic applications, specifically for aerobic asymmetric oxidations. This suggests their utility in facilitating selective chemical reactions, pointing towards their potential in various industrial applications (Capraro et al., 2014).
Cytotoxicity and Pharmaceutical Applications
N-butyl-3-hydroxybenzamide derivatives have been studied for their cytotoxic effects. Research indicates that certain complexes with para-position substituents of N-hydroxybenzamide anions exhibit potent cytotoxicity, suggesting potential applications in pharmaceuticals, particularly in cancer therapy (Shang et al., 2013).
Antimicrobial Applications
Derivatives of N-butyl-3-hydroxybenzamide have been synthesized and assessed for their antimicrobial properties. Specific compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This indicates potential use in developing new antimicrobial agents (Mahesh et al., 2015).
Sensor Technology
N-butyl-3-hydroxybenzamide compounds have been integrated into biosensor technology. For instance, a modified carbon paste electrode based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs has been developed for the electrocatalytic determination of biological molecules such as glutathione. This suggests applications in medical diagnostics and biochemical research (Karimi-Maleh et al., 2014).
Propiedades
IUPAC Name |
N-butyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-7-12-11(14)9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCEBQVQWMWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



